molecular formula C11H13BrO2 B1489653 2-Bromo-3-isobutoxybenzaldehyde CAS No. 1999788-51-0

2-Bromo-3-isobutoxybenzaldehyde

Cat. No. B1489653
M. Wt: 257.12 g/mol
InChI Key: QKMHHWXTRYCAMZ-UHFFFAOYSA-N
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Description

2-Bromo-3-isobutoxybenzaldehyde is an organic compound . Its molecular formula is C11H13BrO2 and it has a molecular weight of 257.12 .


Physical And Chemical Properties Analysis

2-Bromo-3-isobutoxybenzaldehyde is an organic compound with a molecular weight of 257.12 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Facile Synthesis Techniques

Bromobenzaldehydes serve as key intermediates in the synthesis of heterocyclic compounds, such as 1-aryl-1H-indazoles, via palladium-catalyzed reactions with arylhydrazines. This process demonstrates the utility of bromobenzaldehydes in constructing complex molecular structures in organic chemistry (Cho et al., 2004).

Advancements in Synthetic Applications

The past decade has seen significant advancements in the synthetic applications of 2-bromobenzaldehydes, particularly in the context of palladium-catalyzed cross-coupling reactions. These methodologies facilitate the synthesis of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

Ortho-Bromination Techniques

Selective ortho-bromination of substituted benzaldehydes using palladium-catalyzed C-H activation showcases the strategic modification of benzaldehyde derivatives for further chemical transformations. This approach underscores the adaptability of bromobenzaldehydes in targeted organic synthesis (Dubost et al., 2011).

Application in Isoindolin-1-ones Synthesis

2-Bromobenzaldehyde has been utilized in carbonylative cyclization with primary amines under carbon monoxide pressure, catalyzed by palladium, to produce isoindolin-1-ones. This process highlights the compound's role in generating nitrogen-containing heterocycles, which are valuable in various chemical and pharmaceutical contexts (Cho & Ren, 2009).

Environmental Applications

The synthesis and application of ligands derived from bromobenzaldehydes for the preconcentration and determination of trace metal ions, like copper(II), in water samples demonstrate the environmental and analytical chemistry applications of these compounds. Such methodologies contribute to the monitoring and assessment of water quality (Fathi & Yaftian, 2009).

properties

IUPAC Name

2-bromo-3-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)7-14-10-5-3-4-9(6-13)11(10)12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMHHWXTRYCAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-isobutoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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